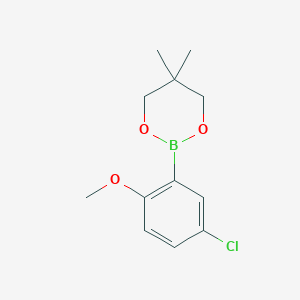
Methyl 2-(trifluoromethyl)benzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(trifluoromethyl)benzoylformate, also known as MTFB, is a versatile and important chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. MTFB has been used in a variety of applications, ranging from synthesis and analysis to medical and biological research.
Scientific Research Applications
Methyl 2-(trifluoromethyl)benzoylformate has been used in a variety of scientific research applications, including synthetic organic chemistry, analytical chemistry, and biochemistry. In synthetic organic chemistry, this compound is often used as a reagent in the synthesis of other compounds. In analytical chemistry, this compound is used as a reagent in the determination of trace amounts of metal ions in solution. In biochemistry, this compound is used as a reagent in the synthesis of peptides, proteins, and other biomolecules.
Mechanism of Action
The mechanism of action of Methyl 2-(trifluoromethyl)benzoylformate is not fully understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with other molecules in the reaction mixture. This intermediate is believed to be a trifluoromethylbenzoylformate radical, which is formed by the reaction of trifluoromethylbenzene and formic acid in the presence of sulfuric acid. This radical then reacts with other molecules in the reaction mixture, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have a mild inhibitory effect on certain enzymes, such as cytochrome P450, and it has been suggested that it may have an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
The main advantage of using Methyl 2-(trifluoromethyl)benzoylformate in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize, and can be stored for a long period of time without degradation. However, its reactivity can be unpredictable, and it can be difficult to control the reaction conditions. Additionally, it can be difficult to determine the exact purity of the product, and the product can be contaminated with impurities.
Future Directions
The potential future directions for Methyl 2-(trifluoromethyl)benzoylformate are numerous. It could be used in the development of new synthetic methods, or in the synthesis of novel compounds. It could also be used in the development of new analytical methods, or in the determination of trace amounts of metal ions in solution. Additionally, it could be used in the development of new drugs, or in the synthesis of peptides, proteins, and other biomolecules. Finally, it could be used in the development of new methods for the determination of the purity of the product, or in the development of new methods for controlling the reaction conditions.
Synthesis Methods
Methyl 2-(trifluoromethyl)benzoylformate is synthesized by a reaction of trifluoromethylbenzene and formic acid in the presence of sulfuric acid. This method is known as the “formic acid-sulfuric acid method” and is a simple and inexpensive method for producing this compound. The reaction is typically conducted at room temperature, and yields a product with a purity of over 99%.
properties
IUPAC Name |
methyl 2-oxo-2-[2-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-9(15)8(14)6-4-2-3-5-7(6)10(11,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUPNRPSGPQWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)

![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)






![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6318443.png)

